molecular formula C20H32ClNO4 B5386328 Ethyl 1-[4-(2-methoxy-4-methylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride

Ethyl 1-[4-(2-methoxy-4-methylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride

Cat. No.: B5386328
M. Wt: 385.9 g/mol
InChI Key: VXUZFLWJTRTCFP-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(2-methoxy-4-methylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride is a complex organic compound with a molecular formula of C20H31NO4. This compound is known for its unique structure, which includes a piperidine ring, a butyl chain, and a methoxy-methylphenoxy group. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[4-(2-methoxy-4-methylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps. One common method includes the reaction of piperidine with ethyl 4-chlorobutyrate under basic conditions to form the intermediate compound. This intermediate is then reacted with 2-methoxy-4-methylphenol in the presence of a suitable catalyst to yield the final product. The reaction conditions often involve temperatures ranging from 50°C to 100°C and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the overall production cost.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-(2-methoxy-4-methylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), Methanol (CH3OH)

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 1-[4-(2-methoxy-4-methylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of Ethyl 1-[4-(2-methoxy-4-methylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-methoxyphenoxy)butanoate
  • Methyl 1-[4-(2-methoxy-4-methylphenoxy)butyl]piperidine-4-carboxylate
  • Propyl 1-[4-(2-methoxy-4-methylphenoxy)butyl]piperidine-4-carboxylate

Uniqueness

Ethyl 1-[4-(2-methoxy-4-methylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

ethyl 1-[4-(2-methoxy-4-methylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO4.ClH/c1-4-24-20(22)17-9-12-21(13-10-17)11-5-6-14-25-18-8-7-16(2)15-19(18)23-3;/h7-8,15,17H,4-6,9-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUZFLWJTRTCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCCCOC2=C(C=C(C=C2)C)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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